Zinc acrylate

概述

描述

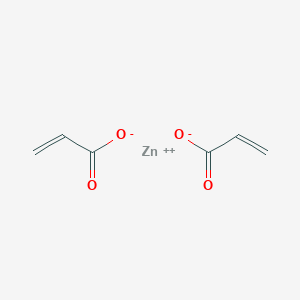

Zinc acrylate is a chemical compound that belongs to the family of acrylates, which are esters, salts, and conjugate bases of acrylic acid and its derivatives. It is characterized by the presence of zinc ions bonded to acrylate groups. This compound is known for its unique properties, including its ability to form copolymers and its application in various industrial and scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: Zinc acrylate can be synthesized through the reaction of acrylic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the reactants in a solvent, followed by the removal of water produced during the reaction. The general reaction is as follows:

ZnO+2CH2=CHCOOH→Zn(CH2=CHCOO)2+H2O

Industrial Production Methods: In industrial settings, this compound is produced by heating zinc oxide in a solvent and adding acrylic acid under stirring conditions. The temperature is regulated between 75-150°C, and the reaction is carried out under reflux to separate the water produced. The product is then filtered, washed, and dried to obtain this compound in a powdery form .

化学反应分析

Types of Reactions: Zinc acrylate undergoes various chemical reactions, including polymerization, cross-linking, and hydrolysis. It can form copolymers with other acrylate monomers, such as methyl methacrylate, ethyl acrylate, and 2-methoxyethyl acrylate .

Common Reagents and Conditions:

Polymerization: this compound can polymerize in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperatures.

Cross-linking: It can cross-link with other monomers in the presence of UV light or heat, forming stable networks.

Hydrolysis: In aqueous environments, this compound can hydrolyze, releasing zinc ions and acrylate groups.

Major Products Formed: The major products formed from these reactions include zinc-based acrylate copolymers, which are used in various applications such as coatings and adhesives .

科学研究应用

Marine Antifouling Coatings

Overview

Zinc acrylate is primarily utilized in the development of marine antifouling coatings. These coatings are designed to prevent the growth of marine organisms on submerged surfaces, which can lead to increased maintenance costs and reduced efficiency of vessels.

Case Study: Synthesis of Zinc-Based Acrylate Copolymers

A study conducted by Chen et al. (2017) synthesized zinc-based acrylate copolymers (ZnPs) using a bifunctional this compound monomer. The copolymers were characterized through Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (NMR), and Gel Permeation Chromatography (GPC) to assess their properties for antifouling applications . The results indicated that these coatings exhibited excellent performance in preventing biofouling, with field tests showing effective inhibition of barnacle settlement for up to 15 months in various marine environments .

Performance Metrics

- Erosion Resistance: The study measured the erosion properties of the coatings using dynamic immersion tests in simulated seawater.

- Field Testing: Coatings were tested in real-world conditions, demonstrating significant antifouling capabilities against macrofoulers like algae and mussels.

Biomedical Applications

Overview

this compound has also found applications in the biomedical field, particularly in the formulation of hydrogels that are biocompatible and modifiable.

Case Study: Mechanical Enhancement of Gelatin/Poly(this compound) Hydrogels

Research has shown that hydrogels incorporating this compound exhibit enhanced mechanical properties, making them suitable for various biomedical applications . The soft nature and biocompatibility of these hydrogels allow for their use in tissue engineering and drug delivery systems.

Adhesives and Sealants

Overview

In addition to coatings and biomedical uses, this compound is employed in adhesives and sealants due to its excellent bonding properties.

Performance Characteristics

- Adhesion Strength: this compound-based adhesives provide strong adhesion to a variety of substrates, including metals and plastics.

- Environmental Resistance: These adhesives demonstrate good resistance to moisture and temperature fluctuations, making them suitable for outdoor applications.

Polymer Composites

Overview

this compound is used as a component in polymer composites to enhance their mechanical properties and durability.

Case Study: Development of Polymer Blends

Research indicates that blending this compound with other polymers can significantly improve tensile strength and flexibility. This application is particularly relevant in manufacturing durable consumer goods and industrial components .

Summary Table of Applications

| Application Area | Key Features | Performance Metrics |

|---|---|---|

| Marine Antifouling Coatings | Self-polishing properties, long-lasting effects | Effective against barnacles for 15 months |

| Biomedical Hydrogels | Biocompatibility, softness | Enhanced mechanical properties |

| Adhesives and Sealants | Strong adhesion, moisture resistance | High bonding strength |

| Polymer Composites | Improved strength and flexibility | Increased tensile strength |

作用机制

The mechanism of action of zinc acrylate involves its ability to form stable copolymers and cross-linked networks. The zinc ions in the compound can interact with various functional groups, leading to the formation of strong bonds. In marine antifouling applications, this compound copolymers hydrolyze in seawater, releasing zinc ions that inhibit the settlement of marine organisms .

相似化合物的比较

Methyl Methacrylate: Used in the production of polymethyl methacrylate (PMMA), known for its transparency and impact resistance.

Ethyl Acrylate: Used in the production of polymers and copolymers with applications in adhesives and coatings.

2-Methoxyethyl Acrylate: Known for its flexibility and used in the production of flexible coatings and adhesives

Uniqueness of Zinc Acrylate: this compound is unique due to its ability to form stable copolymers with enhanced mechanical properties and its application in marine antifouling coatings. Its antimicrobial properties and use in biomedical applications further distinguish it from other acrylates .

生物活性

Zinc acrylate is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications and as a component in various polymeric materials. This article explores the biological properties, synthesis methods, and applications of this compound, supported by data tables and case studies from diverse sources.

This compound is an acrylate ester of zinc, often synthesized through the reaction of acrylic acid with zinc oxide or zinc salts. The synthesis process can influence its physical properties, such as particle size and solubility, which in turn affect its biological activity.

Synthesis Methods

- Method 1 : Reaction of acrylic acid with zinc oxide under controlled conditions to produce a fine powder with minimal dust emission.

- Method 2 : Use of surfactants to enhance the dispersion and stability of this compound in polymer matrices.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the release of zinc ions, which interact with microbial cell membranes and disrupt essential cellular processes.

Table 1: Antimicrobial Efficacy of this compound Against Different Microorganisms

| Microorganism | Type | Inhibition Rate (%) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 100 |

| Escherichia coli | Gram-negative | 98 |

| Candida albicans | Fungal | 95 |

The above table summarizes findings from various studies demonstrating the effectiveness of this compound-based formulations against common pathogens .

Case Studies

- Hydrogel Systems : A study investigated this compound incorporated into hydrogel systems for controlled release and antimicrobial applications. The hydrogels demonstrated nearly complete inhibition of microbial growth within the first 72 hours, highlighting their potential for use in medical settings .

- Marine Antifouling Applications : Zinc-based acrylate copolymers were synthesized for marine coatings to prevent biofouling. These coatings exhibited biocidal properties against marine organisms such as barnacles and algae, showcasing their effectiveness in real-world applications .

Applications in Biomedical Fields

This compound is increasingly being explored for its potential in biomedical applications. Its biocompatibility and antimicrobial properties make it suitable for use in wound dressings, drug delivery systems, and dental materials.

Biocompatibility Studies

Research has indicated that this compound-based materials possess favorable biocompatibility profiles when tested on human cell lines. These studies are crucial for ensuring safety in medical applications .

属性

IUPAC Name |

zinc;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMZOFXGLBYJLS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | Zinc acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027768 | |

| Record name | Zinc acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Propenoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14643-87-9 | |

| Record name | Zinc acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4720M0PK19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact molecular formula can vary depending on the specific form (monomer, dimer, polymer), the basic unit consists of zinc (Zn) ionically bonded to two acrylate (CH2=CHCOO-) groups. The molecular weight of this basic unit is approximately 213.5 g/mol.

ANone: Yes, researchers utilize techniques like Fourier Transform Infrared Spectroscopy (FTIR), proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy to analyze the structure and properties of zinc acrylate. [] These techniques help identify functional groups, determine polymer composition and molecular weight, and confirm successful synthesis. [, , , , , ]

ANone: A common method involves reacting zinc oxide (ZnO) with acrylic acid (CH2=CHCOOH) or polyacrylic acid. [, , ] Other methods include reacting zinc salts with sodium acrylate. The synthesis conditions, such as temperature, solvent, and molar ratios, significantly influence the properties of the resulting this compound. [, , , , ]

ANone: Yes, copolymerization with various monomers like methyl methacrylate, butyl acrylate, styrene, and acrylonitrile is frequently reported. [, , , , , , , , , ] This allows for tailoring the properties of the resulting copolymer for specific applications. For example, incorporating specific organic acids during synthesis can control the hydrolysis degradation and release rate of biocides in marine coatings. []

ANone: this compound finds extensive use in marine antifouling coatings, where its ability to gradually hydrolyze in seawater enables the controlled release of antifouling agents. [, , , , , , , ] Additionally, it is explored in drug delivery systems, as a crosslinking agent in polymers, and as a component in various materials like heat-resistant paints, gas barrier films, and even for improving the superconducting properties of bulk MgB2. [, , , , , , , , , , ]

ANone: this compound-based coatings exhibit self-polishing properties. As the coating comes into contact with seawater, this compound undergoes hydrolysis, leading to the gradual erosion of the coating's surface. [, , , , , , ] This controlled erosion exposes fresh layers of antifouling agents embedded within the coating, ensuring continuous protection against marine organism attachment. This self-polishing mechanism contributes to a longer lifespan and reduced environmental impact compared to traditional antifouling coatings.

ANone: The thermal stability can vary based on the specific copolymer composition and the presence of additives. Studies have shown that incorporating ionic groups like this compound can affect the glass transition temperature and influence the thermal decomposition behavior of the polymer. [] For instance, the glass transition temperature of a styrene-zinc acrylate copolymer was found to be influenced by the ionic groups present. []

ANone: Studies on this compound copolymers revealed that the presence of zinc ions can influence the mechanical properties of the material, often leading to increased strength and rigidity. [, ] This is attributed to the formation of ionic crosslinks between polymer chains, enhancing the material's structural integrity. For example, adding this compound to a gelatin hydrogel significantly enhanced its mechanical strength, particularly in the presence of calcium ions found in bile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。